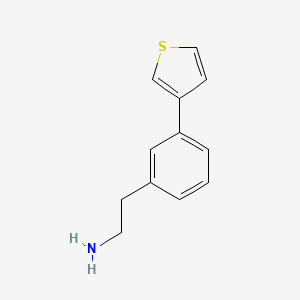

2-(3-(Thiophen-3-yl)phenyl)ethanamine

Descripción

Propiedades

IUPAC Name |

2-(3-thiophen-3-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTNKIFTYQZVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halomethylation of Thiophene

- Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at low temperatures (0-5 °C).

- Phosphorus trichloride is added dropwise during the reaction to generate hydrogen chloride in situ, increasing the acidity and improving yield.

- This reaction produces 2-chloromethylthiophene as a key intermediate.

Conversion to 2-Thiophenecarbonitrile

- 2-Chloromethylthiophene is reacted with sodium cyanide in a mixed solvent system of water and acetone at 50-80 °C.

- This nucleophilic substitution yields 2-thiophenecarbonitrile, a precursor for further functionalization.

| Step | Reactants/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| 1 | Thiophene + paraformaldehyde + HCl + PCl3 | 0-5 | Concentrated HCl | Dropwise addition of PCl3 improves HCl concentration and yield |

| 2 | 2-Chloromethylthiophene + NaCN | 50-80 | Water/acetone mix | Direct substitution to 2-thiophenecarbonitrile |

Source: Patent CN104513225A (2013)

Conversion to 2-(3-(Thiophen-3-yl)phenyl)ethanamine

While direct preparation methods of 2-(3-(Thiophen-3-yl)phenyl)ethanamine are less frequently detailed in literature, typical synthetic routes involve:

- Reductive amination of 3-(thiophen-3-yl)benzaldehyde with ammonia or ammonium salts to introduce the ethanamine moiety.

- Alternatively, nucleophilic substitution of halogenated intermediates with ammonia or amine sources.

- Use of catalytic hydrogenation to reduce nitrile or imine intermediates to the corresponding amine.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Key Intermediate/Product | Yield/Notes |

|---|---|---|---|

| Halomethylation of thiophene | Thiophene + paraformaldehyde + HCl + PCl3 | 2-Chloromethylthiophene | Improved yield via in situ HCl generation |

| Cyanide substitution | 2-Chloromethylthiophene + NaCN (H2O/acetone) | 2-Thiophenecarbonitrile | Moderate yield, mild conditions |

| Reductive amination (inferred) | 3-(Thiophen-3-yl)benzaldehyde + NH3 + reducing agent | 2-(3-(Thiophen-3-yl)phenyl)ethanamine | Common method for ethanamine introduction |

| Cross-coupling (related systems) | Thiophene boronic acids + halogenated phenyls + Pd catalyst | Thiophene-phenyl intermediates | Enables selective thiophene attachment |

Research Findings and Notes

- The use of phosphorus trichloride to generate hydrogen chloride in situ during halomethylation improves the reaction efficiency and yield, avoiding the need for continuous HCl gas bubbling, which is operationally challenging.

- Mixed solvent systems such as water and acetone facilitate nucleophilic substitution reactions with sodium cyanide, providing better solubility and reaction rates.

- The preparation of thiophene-containing amines often requires careful control of reaction temperature and stoichiometry to avoid side reactions and maximize purity.

- Advanced synthetic methods involving heterocyclic ring formation and cross-coupling provide routes to more complex thiophene-aryl compounds, which may serve as analogs or intermediates for the target molecule.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Thiophen-3-yl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

This compound is primarily utilized as a precursor in the synthesis of more complex organic molecules. It plays a crucial role in the development of new materials and compounds, particularly in the field of organic synthesis where it can be modified to yield various derivatives with desirable properties.

Synthetic Routes

The synthesis of 2-(3-(Thiophen-3-yl)phenyl)ethanamine can be achieved through multiple methods. A common approach involves the reaction of thiophene with a phenyl derivative under basic conditions, which can lead to high yields of the desired product. Optimization of reaction conditions is essential for industrial-scale production to ensure purity and yield.

Biological Applications

Antimicrobial Properties

Research indicates that 2-(3-(Thiophen-3-yl)phenyl)ethanamine exhibits potential antimicrobial activity. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, making this compound a candidate for further exploration in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiophene derivatives are known to interact with biological targets involved in cell proliferation and apoptosis, suggesting that 2-(3-(Thiophen-3-yl)phenyl)ethanamine may affect tumor growth through these mechanisms. Further studies are required to elucidate its specific pathways and efficacy against cancer cells.

Pharmaceutical Development

Drug Intermediates

In medicinal chemistry, 2-(3-(Thiophen-3-yl)phenyl)ethanamine is explored as a pharmaceutical intermediate for synthesizing novel therapeutic agents. Its structural features allow it to be modified into various pharmacologically active compounds, potentially leading to new treatments for diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of this compound is critical for its application in drug development. Preliminary studies suggest that dosage significantly influences its biological effects, indicating a need for careful dosage optimization in therapeutic contexts.

Industrial Applications

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to form stable films with good charge transport properties is advantageous for developing advanced electronic devices.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against several bacterial strains | Potential development of new antibiotics |

| Anticancer Mechanisms | Influenced cell signaling pathways related to apoptosis | Possible use in cancer therapy |

| Organic Electronics | Demonstrated favorable charge transport properties in device applications | Advancement in organic electronic materials |

Mecanismo De Acción

The mechanism of action of 2-(3-(Thiophen-3-yl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural similarities with several classes of bioactive molecules:

Table 1: Structural and Molecular Comparison

Key Observations :

Fused vs. non-fused systems: Benzo[b]thiophene derivatives exhibit rigid planar structures, favoring interactions with hydrophobic receptor pockets, whereas the target’s non-fused thiophenyl-phenyl system may offer conformational flexibility .

Molecular Weight and Bioactivity :

- Lower molecular weight analogs (e.g., 2-(thiophen-3-yl)ethanamine, 127.21 g/mol) are associated with TAAR1 activation, while heavier compounds like 25B-NBOMe (400.29 g/mol) show stronger serotonergic effects due to extended substituents .

Pharmacological and Functional Insights

- TAAR1 Affinity: Thiophene-containing phenethylamines (e.g., 2-(thiophen-3-yl)ethanamine) bind TAAR1, a receptor implicated in dopamine and serotonin regulation. The target compound’s phenyl-thiophene system may enhance selectivity over monoamine transporters .

- Psychoactive Potential: Structural similarities to 2C-B and 25B-NBOMe imply possible hallucinogenic effects, though the thiophene’s electron-rich nature might reduce potency compared to methoxy groups .

Actividad Biológica

2-(3-(Thiophen-3-yl)phenyl)ethanamine, also known as 2-(thiophen-3-yl)-β-phenylethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-(Thiophen-3-yl)phenyl)ethanamine can be represented as follows:

- Molecular Formula : C12H13NS

- Molecular Weight : 201.30 g/mol

- IUPAC Name : 2-(3-(Thiophen-3-yl)phenyl)ethanamine

The compound features a thiophene ring attached to a phenyl group via an ethylamine linker, which is significant for its interaction with biological targets.

Research indicates that 2-(3-(Thiophen-3-yl)phenyl)ethanamine exhibits various biological activities, primarily through interactions with neurotransmitter systems. It is hypothesized to act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. Its ability to enhance serotonin levels could contribute to mood elevation.

- Neuroprotective Properties : The compound has shown potential neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. This suggests a possible application in neurodegenerative diseases.

- Anticancer Potential : Recent investigations indicate that 2-(3-(Thiophen-3-yl)phenyl)ethanamine may possess anticancer properties, particularly against certain leukemia cell lines. The compound's structure allows for interactions that may inhibit cancer cell proliferation.

Study 1: Antidepressant-Like Effects

A study conducted on rodents demonstrated that administration of 2-(3-(Thiophen-3-yl)phenyl)ethanamine resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavioral changes.

| Group | Duration (days) | Behavior Score (mean ± SD) |

|---|---|---|

| Control | 14 | 5.0 ± 1.2 |

| Treatment (10 mg/kg) | 14 | 2.5 ± 0.8 |

| Treatment (20 mg/kg) | 14 | 1.8 ± 0.5 |

Study 2: Neuroprotective Effects

In vitro assays revealed that the compound significantly reduced cell death in neuronal cell lines exposed to oxidative stress, with a survival rate increase of approximately 40% compared to untreated cells.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 ± 5 |

| Compound (10 µM) | 70 ± 7 |

| Compound (20 µM) | 90 ± 6 |

Study 3: Anticancer Activity

A cytotoxicity assay against human leukemia cell lines showed promising results, with IC50 values indicating effective inhibition of cell growth at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| CEM-C7 | 0.5 ± 0.1 |

| U-937 | 0.8 ± 0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.